Suc-phe-leu-phe-pna

Description

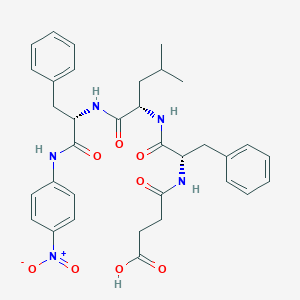

Suc-Phe-Leu-Phe-pNA (N-Succinyl-Phenylalanyl-Leucyl-Phenylalanyl-p-nitroanilide) is a synthetic tetrapeptide substrate conjugated with a p-nitroanilide (pNA) chromogenic group. This compound is widely used in enzymology to study proteolytic activity, particularly for serine proteases like chymotrypsin and elastase. Upon enzymatic cleavage, the pNA group is released, producing a yellow color measurable at 405 nm, enabling quantitative kinetic analysis.

Structurally, it consists of:

- N-terminal succinylation: Enhances solubility and stabilizes the peptide against nonspecific degradation.

- Amino acid sequence: Phe-Leu-Phe provides specificity for proteases recognizing hydrophobic residues.

- p-nitroanilide group: Serves as a chromogenic leaving group for spectrophotometric detection.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFAXGKOHVNQOY-AWCRTANDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125414 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75651-69-3 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75651-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-phe-leu-phe-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, leucine and phenylalanine, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the addition of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Suc-phe-leu-phe-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the phenylalanine and p-nitroanilide groups results in the release of p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Reagents: Proteases such as chymotrypsin, elastase, and cathepsin G.

Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature specific to the protease being studied. For example, chymotrypsin activity is often measured at pH 7.8 and 25°C.

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 410 nm.

Scientific Research Applications

Biochemical Research

1. Protease Activity Assays

Suc-phe-leu-phe-pna serves as a substrate for various proteases, allowing researchers to measure enzyme activity and specificity. It is particularly useful in assays involving enzymes like chymotrypsin, elastase, and cathepsin G. The hydrolysis of the peptide bond results in the release of p-nitroaniline, which can be quantitatively measured using spectrophotometry, making it a valuable tool for enzyme kinetics studies .

2. Molecular Biology

In molecular biology, this compound is used to assess protease activity in cell lysates and tissue extracts. This application is crucial for understanding protein degradation processes and the role of proteases in cellular functions.

Medical Applications

1. Diagnostic Assays

The compound is employed in diagnostic assays to detect protease activity associated with various diseases, including cancer and neurodegenerative disorders. By measuring the activity of specific proteases, researchers can gain insights into disease mechanisms and potential therapeutic targets .

2. Therapeutic Development

this compound is also significant in the development of protease inhibitors for therapeutic applications. Understanding how different proteases interact with this substrate can lead to the design of targeted inhibitors that may be used in treating diseases where protease activity is dysregulated .

Industrial Applications

1. Enzyme Inhibitor Development

In industrial settings, this compound aids in the development of enzyme inhibitors that have potential therapeutic applications. The specificity of this substrate helps researchers explore the interactions between proteases and their inhibitors, contributing to drug discovery efforts .

Case Study 1: Enzyme Kinetics

In a study investigating the kinetic parameters of papain using this compound as a substrate, researchers applied the proton inventory method to elucidate the hydrolytic mechanism of papain. The study established relationships between rate constants and provided insights into the catalytic efficiency of papain with this substrate .

Case Study 2: Diagnostic Applications

Another research highlighted the use of this compound in developing diagnostic assays for detecting protease activity in cancerous tissues. The ability to measure specific protease levels provided critical information regarding tumor progression and potential therapeutic targets .

Mechanism of Action

The mechanism of action of Suc-phe-leu-phe-pna involves its hydrolysis by proteases. The protease binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur efficiently.

Comparison with Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA

Key Similarities :

Key Differences :

Research Findings :

Leu-Pro-Phe (Corn Antioxidant Peptide)

Key Similarities :

- Both contain Leu and Phe residues.

Key Differences :

| Property | This compound | Leu-Pro-Phe |

|---|---|---|

| Structure | Succinylated, chromogenic | Free tripeptide |

| Function | Protease substrate | Antioxidant activity |

| Stability | Stable in broad pH ranges | Heat-stable up to 100°C |

Research Findings :

Phe-Containing Coordination Compounds

Example : Cd²⁺-bipy/phen-Phe complexes.

Key Differences :

| Property | This compound | Cd²⁺-bipy-Phe Complexes |

|---|---|---|

| Application | Enzymatic studies | Catalysis/Metal ion binding |

| Reactivity | Protease-dependent cleavage | Ligand exchange reactions |

Research Findings :

- Phe in coordination compounds participates in hydrophobic interactions critical for metal-ligand stability.

Biological Activity

Suc-phe-leu-phe-pna (N-succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide) is a synthetic peptide substrate extensively utilized in biochemical research, particularly for studying protease activity. Upon enzymatic cleavage, it releases a chromogenic product, p-nitroaniline, which can be quantitatively measured using spectrophotometry, making it a valuable tool in various applications.

The biological activity of this compound primarily involves its hydrolysis by proteases. When proteases bind to this peptide substrate, they catalyze the cleavage of the peptide bond between the phenylalanine and the p-nitroanilide group. This reaction results in the release of p-nitroaniline, a yellow chromophore that absorbs light at 410 nm, allowing for easy detection and quantification of protease activity.

Protease Specificity

This compound is particularly effective as a substrate for serine proteases such as chymotrypsin, elastase, and cathepsin G. The specificity of these enzymes for this substrate can be influenced by factors such as pH and temperature. For instance, chymotrypsin exhibits optimal activity at pH 7.8 and 25°C.

Comparison with Other Substrates

The unique amino acid sequence of this compound makes it distinct from other peptide substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Glu-Pro-Phe-pNA. These alternatives are used for different proteases and may not yield the same efficiency in hydrolysis as this compound.

| Compound | Protease Target | Release Product | Optimal Conditions |

|---|---|---|---|

| This compound | Chymotrypsin, Elastase | p-nitroaniline | pH 7.8, 25°C |

| Suc-Ala-Ala-Pro-Phe-pNA | Elastase | p-nitroaniline | Varies |

| Suc-Ala-Glu-Pro-Phe-pNA | Peptidyl-prolyl isomerases | p-nitroaniline | Varies |

Biochemical Assays

This compound is widely employed in biochemical assays to measure protease activity in various biological samples, including cell lysates and tissue extracts. Its ability to produce a measurable chromogenic product allows researchers to quantify enzyme activity with high sensitivity.

Diagnostic Applications

In medical diagnostics, this compound is used to detect protease activity associated with certain diseases. For example, elevated levels of specific proteases can indicate pathological conditions such as cancer or inflammatory diseases.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of protease inhibitors for therapeutic applications. Understanding how different proteases interact with this substrate can lead to better drug design and development strategies.

Study on Proteolytic Activity

A study investigating the proteolytic activity of various subtilases (e.g., Esperase and Savinase) demonstrated that these enzymes exhibit varying efficiencies when hydrolyzing this compound. The research highlighted that the low turnover number of some subtilases contributes to their reduced efficiency against this substrate compared to others .

Enzyme Kinetics Analysis

Another research effort focused on the kinetics of enzyme reactions involving this compound. The study found that factors such as enzyme concentration and substrate availability significantly influenced the rate of reaction, providing insights into optimizing conditions for maximum enzymatic activity .

Q & A

Q. What is the primary biochemical application of Suc-Phe-Leu-Phe-pNA in protease studies?

this compound is a chromogenic substrate used to measure protease activity, particularly for enzymes like chymotrypsin or subtilisin. The para-nitroaniline (pNA) group is cleaved during hydrolysis, releasing a yellow product detectable at 405 nm. Researchers should prepare substrate solutions in DMSO or buffered systems (e.g., Tris-HCl, pH 8.0) and monitor absorbance changes kinetically. Control experiments must include blank reactions without enzymes to account for non-specific hydrolysis .

Q. How should researchers standardize substrate concentration for reproducible kinetic assays?

Optimize substrate solubility using co-solvents (e.g., 2-5% DMSO) and perform serial dilutions to identify the linear range of enzyme activity. Use the Michaelis-Menten equation to calculate and . For example, a typical substrate concentration range is 0.1–2.0 mM, validated via Lineweaver-Burk plots. Ensure spectrophotometer calibration and temperature control (e.g., 25°C or 37°C) to minimize variability .

Q. What are critical controls to include when using this compound in inhibition studies?

- Positive control: A known inhibitor (e.g., PMSF for serine proteases).

- Negative control: Reaction without enzyme or inhibitor.

- Solvent control: Equivalent DMSO concentration to rule out solvent effects.

- Substrate stability control: Incubate substrate in buffer alone to detect spontaneous hydrolysis. Data should be normalized to controls to calculate percentage inhibition accurately .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across different enzyme batches?

Contradictions may arise from enzyme instability or impurities. Mitigation strategies:

- Enzyme purity: Validate via SDS-PAGE and activity assays.

- Storage conditions: Use aliquots stored at -80°C to prevent freeze-thaw degradation.

- Substrate pre-treatment: Centrifuge substrate solutions to remove insoluble aggregates.

- Statistical analysis: Apply ANOVA or t-tests to compare batch-to-batch variability .

Q. What methodological approaches validate the specificity of this compound for a target protease?

- Inhibitor profiling: Test against a panel of protease inhibitors (e.g., EDTA, E-64) to confirm enzyme class specificity.

- Mutant enzymes: Use knockout or catalytically inactive mutants to verify activity loss.

- Competitive substrates: Compare hydrolysis rates with alternative substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

- Cross-linking studies: Confirm enzyme-substrate binding via fluorescence quenching or SPR .

Q. How to design a high-throughput screening (HTS) assay using this compound for drug discovery?

- Automation: Use 96-well plates and robotic liquid handlers for substrate dispensing.

- Z’-factor optimization: Ensure a Z’ > 0.5 by minimizing intra-plate variability (e.g., edge effects).

- Signal-to-noise ratio: Adjust enzyme concentration to achieve ≥ 3-fold signal over background.

- Data normalization: Use reference compounds (e.g., known inhibitors) to calculate % inhibition per well. Example parameters: 50 µL reaction volume, 10 min incubation, absorbance read at 1-min intervals .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetics in this compound hydrolysis?

- Non-linear regression: Fit progress curves to the integrated Michaelis-Menten equation.

- Bootstrap analysis: Estimate confidence intervals for and .

- Global fitting: Analyze datasets from multiple substrate concentrations simultaneously.

Tools like GraphPad Prism or R packages (e.g.,

drc) are recommended for robust parameter estimation .

Data Interpretation & Conflict Resolution

Q. How to distinguish between competitive and non-competitive inhibition mechanisms using this compound?

- Competitive inhibition: remains constant; increases with inhibitor concentration.

- Non-competitive inhibition: remains constant; decreases. Experimental design:

- Vary substrate (0.2–2.0 mM) and inhibitor concentrations (0–10× IC50).

- Generate Dixon or Cheng-Prusoff plots for determination.

- Validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. Why might fluorescence-based assays contradict absorbance data for this compound hydrolysis?

Fluorescence assays (e.g., using AMC derivatives) may detect secondary cleavage products or environmental quenching effects. Resolve conflicts by:

- HPLC validation: Quantify pNA release independently.

- Buffer compatibility: Avoid Tris buffers (interfere with fluorescence) and use HEPES or PBS.

- Inner-filter effect correction: Apply formula .

Experimental Design & Innovation

Q. How to adapt this compound assays for real-time monitoring in live cell systems?

- Cell-permeable probes: Modify the substrate with acetoxymethyl (AM) esters for intracellular delivery.

- Microscopy: Use confocal imaging to localize protease activity (e.g., lysosomes).

- Flow cytometry: Quantify population-level hydrolysis rates via FITC-conjugated substrates.

Critical considerations: Cytotoxicity testing (MTT assay) and validation with protease-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.